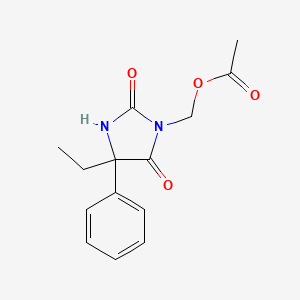
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin, also known as (4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate, is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 276.28784 g/mol . This compound is a derivative of hydantoin, a class of compounds known for their diverse biological activities, including anticonvulsant properties.
Méthodes De Préparation
The synthesis of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin typically involves the reaction of 5-ethyl-5-phenylhydantoin with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydantoin derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and antimicrobial properties
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin involves its interaction with neuronal voltage-sensitive sodium channels. By stabilizing these channels, the compound can prevent the spread of seizure activity, making it useful in anticonvulsant applications . The molecular targets and pathways involved include the inhibition of high-frequency neuronal firing and the modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin can be compared with other hydantoin derivatives such as:
Mephenytoin: Similar to phenytoin but with a different substitution pattern, it is used in cases where patients cannot tolerate other drugs.
Ethotoin: Another anticonvulsant with a lower potency but additional hypnotic effects.
The uniqueness of this compound lies in its specific acetoxy substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
55251-14-4 |
|---|---|
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate |
InChI |
InChI=1S/C14H16N2O4/c1-3-14(11-7-5-4-6-8-11)12(18)16(13(19)15-14)9-20-10(2)17/h4-8H,3,9H2,1-2H3,(H,15,19) |
Clé InChI |
BKCKGCIFWHFWDL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1)COC(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


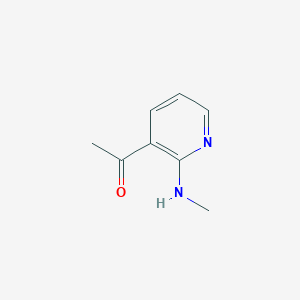
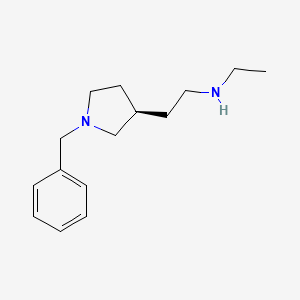
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
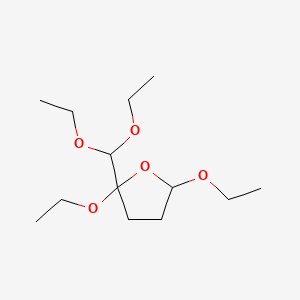
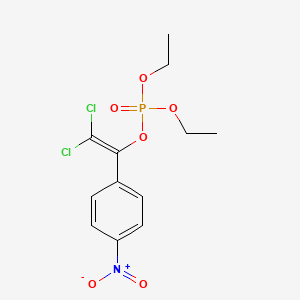
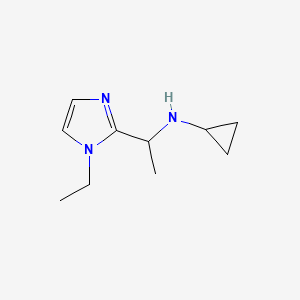
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
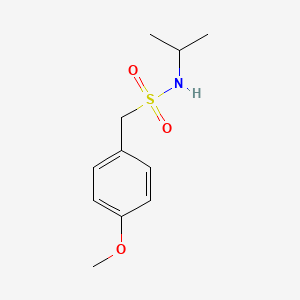
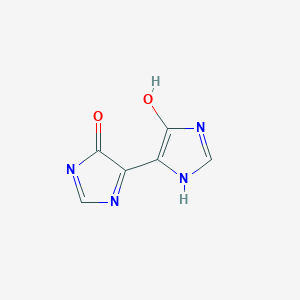
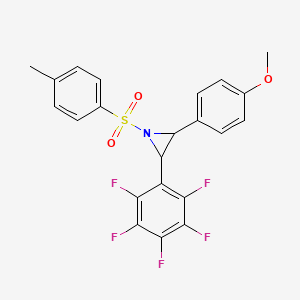
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)


